molecular formula C6H3ClN4O2 B2426341 6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid CAS No. 330440-43-2

6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid

Cat. No.: B2426341
CAS No.: 330440-43-2
M. Wt: 198.57
InChI Key: QBNSNQPRFXHQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid is an advanced chemical intermediate intended for research and development use. This compound is built on a privileged scaffold in medicinal chemistry. While specific biological data for this exact molecule is limited in the current literature, derivatives of the 1,2,4-triazolo[4,3-b]pyridazine core have demonstrated significant potential in pharmacological research, particularly in oncology. For instance, closely related 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine analogs have been synthesized and identified as potent cytotoxic agents against human cancer cell lines, including acute lymphoblastic leukemia (SB-ALL, NALM-6) and breast adenocarcinoma (MCF-7) . These compounds have been shown to induce apoptosis via caspase 3/7 activation . Furthermore, other structural analogs have been investigated as dual c-Met/Pim-1 kinase inhibitors, exhibiting potent antitumor activity by inducing cell cycle arrest and inhibiting key signaling pathways like PI3K/AKT/mTOR . Beyond oncology, the triazolopyridazine pharmacophore is also being explored for other therapeutic areas, such as the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes . The presence of both the triazolopyridazine system and a carboxylic acid functional group in this reagent makes it a versatile building block for designing novel bioactive molecules and probing structure-activity relationships.

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-3-1-2-4-8-9-5(6(12)13)11(4)10-3/h1-2H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNSNQPRFXHQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with chlorinated pyridazines. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Cyclization is often facilitated by heating the reaction mixture in the presence of a base.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Amines or other reduced forms.

Scientific Research Applications

6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,2,4-triazolo[4,3-B]pyridazine: Lacks the carboxylic acid group but shares similar chemical properties.

    1,2,4-Triazolo[4,3-B]pyridazine: A parent compound without the chlorine substitution.

    6-Chloro-1,2,4-triazolo[3,4-f]pyridazine: A structural isomer with different substitution patterns.

Uniqueness

6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid (6-Cl-TPC) is a heterocyclic compound that has attracted attention due to its potential biological activities. Characterized by a triazole ring fused to a pyridazine structure, this compound exhibits a molecular formula of C6H3ClN4O2C_6H_3ClN_4O_2 and a molecular weight of approximately 154.56 g/mol. The unique structural features of 6-Cl-TPC suggest various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

The compound's structure includes a chlorine atom at the 6-position of the triazole ring and a carboxylic acid group at the 3-position. These functional groups contribute to its chemical reactivity and biological activity. Notably, 6-Cl-TPC shows high gastrointestinal absorption and permeability across biological membranes, which are indicative of its potential bioactivity.

Research indicates that 6-Cl-TPC acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can modulate metabolic pathways in organisms, potentially leading to altered pharmacokinetics of co-administered drugs. Additionally, its structural properties suggest possible interactions with various biological targets, including receptors and enzymes involved in disease pathways.

Antimicrobial Properties

Studies have demonstrated that compounds related to 6-Cl-TPC exhibit significant antimicrobial activity. For instance, triazolopyridazine derivatives have shown effectiveness against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis. The most potent analogs derived from this family have shown EC50 values as low as 0.17 μM in vitro against this pathogen . This highlights the potential of 6-Cl-TPC as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of 6-Cl-TPC are also under investigation. The compound's ability to inhibit P300/CBP-associated factor (PCAF) has been noted, which affects histone acetylation pathways critical for gene expression regulation in cancer cells. This mechanism suggests that 6-Cl-TPC may disrupt the growth and proliferation of cancer cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of 6-Cl-TPC has revealed insights into how modifications to its structure can enhance or diminish its biological activity. For example:

  • Substitutions at the triazole or pyridazine rings can significantly alter potency against specific targets.
  • Carboxylic acid functionality appears critical for maintaining activity against certain pathogens while also modulating enzyme interactions.
Compound NameEC50 (μM)Biological Activity
6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine2.1Moderate potency against C. parvum
SLU-26330.17High potency against C. parvum
7,8-Dihydro-[1,2,4]triazolo[4,3-b]pyridazine<0.1Very high potency against C. parvum

Case Studies

Several studies have explored the efficacy of triazolopyridazine derivatives in treating parasitic infections and cancer:

  • Cryptosporidiosis Treatment : A study showed that derivatives similar to 6-Cl-TPC exhibited significant activity against C. parvum, demonstrating potential for treating cryptosporidiosis in immunocompromised patients .
  • Cancer Cell Line Studies : In vitro assays indicated that modifications to the triazolo-pyridazine scaffold could enhance anticancer properties by increasing selectivity and reducing off-target effects.

Q & A

Q. What are the standard synthetic protocols for 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylic acid?

The synthesis typically involves two key steps:

  • Condensation : 3-Chloropyridazine reacts with 1,2,4-triazole under reflux conditions in acetic acid to form the triazolopyridazine core .
  • Functionalization : Subsequent reactions with chloroacetyl chloride or similar reagents introduce the carboxylic acid moiety. Hydrazinopyridazine intermediates are cyclized oxidatively using iodobenzene diacetate (IBD) in dichloromethane, yielding the target compound with reduced reliance on toxic reagents . Critical Parameters : Solvent choice (e.g., DMF or toluene), catalyst selection (e.g., palladium/copper), and reaction time (4–6 hours) significantly impact yield (reported 19–65%) and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray Crystallography : Resolves planar geometry, intramolecular C–H⋯N hydrogen bonds, and π–π stacking interactions (centroid distance: 3.699 Å) .
  • NMR Spectroscopy : Key signals include doublets for pyridazine H7 (δ 7.25) and H8 (δ 8.16) with J = 9.9 Hz, and a singlet for chloromethyl protons (δ 5.13) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 357 for derivatives) confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis be optimized to mitigate harsh reaction conditions and low yields?

  • Alternative Oxidants : Replace Br₂/AcOH or lead tetraacetate with IBD, improving safety and reducing by-products (e.g., 3-methyl derivatives formed at 19% yield as by-products) .
  • Solvent Optimization : Dichloromethane minimizes side reactions compared to polar solvents like DMF .
  • Stepwise Cyclization : Isolate intermediates like 6-arylidenehydrazino derivatives to enhance regioselectivity and reduce competing pathways .

Q. What mechanistic insights explain nucleophilic substitution reactivity at the C-8 position?

  • Charge Distribution : MNDO calculations reveal a positive charge at C-8 (+0.021 e), making it susceptible to vicarious nucleophilic substitution (VNS) by carbanions (e.g., phenylsulfonylmethyl groups) .
  • Reactivity Trends : Electron-withdrawing substituents (e.g., Cl) enhance electrophilicity, while steric hindrance from methyl groups reduces reaction rates .
  • By-Product Analysis : Competing pathways (e.g., alkylation at N positions) are minimized by controlling base strength (KOH in DMF) and temperature (0–5°C) .

Q. How does lipophilicity correlate with structural modifications in derivatives?

  • Chlorine Substitution : Dichlorinated derivatives (logP ~2.8) exhibit higher lipophilicity than mono-chlorinated analogs (logP ~1.9), enhancing membrane permeability .
  • Functional Group Effects : Acetoxymethyl groups reduce logP by 0.3–0.5 units compared to chloromethyl groups, impacting bioavailability .
  • Bioactivity Implications : Increased lipophilicity correlates with improved GABAA receptor binding affinity in preclinical models .

Q. How do crystallographic studies inform intermolecular interactions and aggregation?

  • Hydrogen Bonding : Co-crystallization with acetic acid forms layered structures stabilized by O–H⋯N bonds (2.76 Å) .
  • π–π Stacking : Dimers linked via pyridazine-triazole ring interactions (3.7 Å spacing) dominate packing, influencing solubility and solid-state stability .
  • Polymorphism Risk : Similar symmetry between analogs (e.g., acetoxymethyl vs. chloromethyl derivatives) suggests predictable crystallization behavior despite substituent differences .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported reaction yields?

  • Source Variability : Yields for VNS reactions range from 58–65% due to differences in precursor purity (e.g., 3-chloro-6-hydrazinopyridazine) and workup protocols .
  • By-Product Management : Column chromatography (silica gel, CH₂Cl₂/MeOH) effectively isolates target compounds from 3-methyl derivatives .
  • Validation : Cross-check synthetic steps with spectroscopic data (e.g., compare NMR shifts to published spectra in DMSO-d₆ or CDCl₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.